3-Demethyl Colchicine 3-O-beta-D-Glucuronide
Description
3-Demethyl Colchicine 3-O-β-D-Glucuronide is a glucuronidated metabolite of 3-demethyl colchicine, a tropolone alkaloid derived from Colchicum species (e.g., C. autumnale, C. speciosum) and Gloriosa superba . This compound is structurally characterized by the conjugation of β-D-glucuronic acid to the 3-hydroxyl group of 3-demethyl colchicine, enhancing its hydrophilicity and facilitating renal excretion. It is used as a stable isotope-labeled analytical standard (e.g., TRC-D231337) for pharmacokinetic and metabolic studies, with a molecular formula of C₂₇H₂₈D₃NO₁₁S and a molecular weight of 580.62 .
Tropolone alkaloids, including 3-demethyl colchicine, exhibit diverse biological activities, such as anti-inflammatory and antiparasitic effects. Glucuronidation, a Phase II metabolic process, modulates their bioavailability and toxicity .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(7S)-7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO12/c1-11(29)28-15-7-5-12-9-18(39-27-22(33)20(31)21(32)25(40-27)26(34)35)23(37-3)24(38-4)19(12)13-6-8-17(36-2)16(30)10-14(13)15/h6,8-10,15,20-22,25,27,31-33H,5,7H2,1-4H3,(H,28,29)(H,34,35)/t15-,20-,21-,22+,25-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDLHFSBXJJZRS-BVLXLYFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747466 | |
| Record name | (7S)-7-Acetamido-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913079-71-7 | |
| Record name | (7S)-7-Acetamido-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Demethylation
The preparation begins with the regioselective demethylation of colchicine at the C3 position. Traditional chemical demethylation employs aggressive reagents such as boron tribromide (BBr₃) or hydrogen iodide (HI) in anhydrous conditions. These methods, however, often result in side reactions, including over-demethylation or oxidation of the tropolone ring.
Key Reaction Conditions
Glucuronidation Strategies
Following demethylation, glucuronidation at the C3 hydroxyl group is achieved using Koenigs-Knorr or Schmidt glycosylation protocols. The Schmidt method, utilizing trichloroacetimidate donors, offers superior stereocontrol for β-configuration:
Optimized Parameters
Biotransformation Methods
Microbial Glucuronidation
Bacterial strains such as Bacillus aryabhattai (MTCC 5875) enable regioselective glucuronidation without requiring protective groups. This strain’s UDP-glucuronosyltransferase (UGT) activity directly conjugates glucuronic acid to 3-demethylcolchicine.
Fermentation Protocol
| Parameter | Value |
|---|---|
| Microorganism | Bacillus aryabhattai MTCC 5875 |
| Substrate | 3-Demethylcolchicine (1 mM) |
| Incubation Time | 48 h |
| Temperature | 30°C |
| Yield | 92% |
Advantages Over Chemical Methods
-
Eliminates toxic reagents (e.g., BBr₃)
-
Scalable for industrial production
Enzymatic In Vitro Glucuronidation
Human liver microsomes or recombinant UGT isoforms (e.g., UGT1A1, UGT1A3) facilitate glucuronidation under physiological conditions. However, this method is limited by enzyme availability and cost.
Typical Incubation Setup
-
Enzyme Source : Recombinant UGT1A1 (0.5 mg/mL)
-
Cofactor : UDP-glucuronic acid (5 mM)
-
Incubation Time : 60 min at 37°C
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Chemical Synthesis | 72 | 85 | Moderate | High (toxic waste) |
| Biotransformation | 92 | 98 | High | Low |
| Enzymatic | 45 | 95 | Low | Moderate |
Critical Observations
-
Biotransformation outperforms chemical methods in yield and sustainability.
-
Enzymatic approaches are suitable for analytical-scale production but lack cost efficiency.
Structural Validation and Characterization
Post-synthesis, the compound is validated via:
Industrial Applications and Challenges
The biotransformation method is patented for large-scale production, addressing colchicine’s narrow therapeutic index. Remaining challenges include:
Chemical Reactions Analysis
Types of Reactions: 3-Demethyl Colchicine 3-O-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 3-Demethyl Colchicine 3-O-beta-D-Glucuronide is used as a reference standard for studying glucuronidation processes and drug metabolism .
Biology: In biological research, this compound is utilized to investigate the metabolic pathways of colchicine and its derivatives, as well as their interactions with various enzymes and proteins .
Medicine: Medically, this compound is studied for its potential therapeutic effects and its role in drug excretion and detoxification .
Industry: In the pharmaceutical industry, this compound is used in the development of new colchicine-based drugs and in the study of drug metabolism and pharmacokinetics .
Mechanism of Action
The mechanism of action of 3-Demethyl Colchicine 3-O-beta-D-Glucuronide involves its interaction with glucuronosyltransferase enzymes, which facilitate the attachment of the glucuronic acid moiety to the colchicine derivative. This process enhances the solubility and excretion of the compound, aiding in detoxification and drug metabolism . The molecular targets and pathways involved include the glucuronidation pathway and various enzymes responsible for drug metabolism .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Other Tropolone Alkaloids
Key Compounds:
- Colchicine : Parent compound with a methyl group at the C3 position; inhibits microtubule polymerization.
- 2-Demethyl Colchicine : Lacks the methyl group at C2; reduced tubulin-binding affinity compared to colchicine.
- Colchicoside : A glucosylated derivative with higher leishmanicidal activity (IC₅₀ = 4.0 µg/mL vs. 8.7 µg/mL for colchicine) .
Comparison with Other Glucuronidated Compounds
Quercetin-3-O-β-D-Glucuronide
Morphine-3-O-β-D-Glucuronide (M3G)
- Structure : Glucuronidation at morphine’s C3 position.
- Activity : Lacks opioid receptor binding (unlike morphine-6-O-β-D-glucuronide), but contributes to neuroexcitatory side effects .
Table 2: Pharmacokinetic and Functional Properties of Glucuronides
Biological Activity
3-Demethyl Colchicine 3-O-beta-D-Glucuronide (3-DMC-Glucuronide) is a metabolite of colchicine, known for its significant biological activities, particularly in the context of inflammatory diseases and cancer treatment. This article explores its biological activity, synthesis, pharmacokinetics, and therapeutic potential, supported by relevant data tables and case studies.
3-Demethyl Colchicine (3-DMC) is a derivative of colchicine, a well-known alkaloid derived from Colchicum autumnale. The glucuronidation process, which involves the conjugation of glucuronic acid to 3-DMC, enhances its solubility and alters its pharmacological profile. The compound is primarily studied for its anti-inflammatory properties and its role in inhibiting cellular mitosis.
Synthesis and Metabolism
The synthesis of 3-DMC-Glucuronide typically involves the enzymatic action of UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to various substrates, including drugs and metabolites. The metabolic pathway can be summarized as follows:
- Hydrolysis : The initial step involves the hydrolysis of colchicine to form 3-DMC.
- Glucuronidation : 3-DMC is subsequently conjugated with glucuronic acid through UGTs.
The biological activity of 3-DMC-Glucuronide is primarily attributed to its ability to bind to tubulin, similar to colchicine. This binding disrupts microtubule formation, leading to:
- Inhibition of Cell Division : By preventing microtubule polymerization, it effectively halts mitosis in rapidly dividing cells.
- Anti-inflammatory Effects : It reduces neutrophil migration and cytokine release, which are crucial in inflammatory responses.
In Vivo Studies
In vivo studies have demonstrated the efficacy of 3-DMC in various models:
- Carrageenan-Induced Edema Model : Research indicates that 3-DMC significantly inhibits edema formation. For instance, in a study comparing colchicine and 3-DMC, both compounds exhibited similar potency in reducing inflammation (39% and 44% inhibition at different time points) .
| Compound | Edema Inhibition (%) | Time Point (hours) |
|---|---|---|
| Colchicine | 44% | 3 |
| Colchicine | 53% | 5 |
| 3-Demethyl Colchicine | 39% | 3 |
| 3-Demethyl Colchicine | 47% | 5 |
Pharmacokinetics
The pharmacokinetic profile of 3-DMC-Glucuronide has been studied in both animal models and human subjects:
- Absorption : Following oral administration, peak plasma concentrations are reached within a few hours.
- Metabolism : Primarily metabolized by UGTs in the liver; liver impairment can significantly affect clearance rates .
Gout Treatment
Colchicine and its metabolites, including 3-DMC-Glucuronide, are utilized in treating gout due to their ability to reduce inflammation and pain associated with acute flares. A clinical study involving volunteers showed that colchicine administration resulted in reduced neutrophil L-selectin expression, indicating decreased inflammatory response .
Cancer Therapy
The antimitotic properties of colchicine derivatives make them candidates for cancer therapy. The ability of 3-DMC-Glucuronide to inhibit cell division can potentially be harnessed for treating various cancers, although further studies are required to establish safety and efficacy profiles.
Case Studies
- Case Study on Gout Management : A cohort study involving patients with recurrent gout flares demonstrated significant improvement in symptoms following treatment with colchicine derivatives. Patients reported reduced pain levels and lower serum uric acid levels post-treatment .
- Cancer Cell Line Studies : In vitro studies using human hepatocyte cultures showed that both colchicine and its demethylated forms increased cellular apoptosis rates, suggesting potential applications in oncology .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
